Superior α-Amylase and α-Glucosidase Inhibition by Derivative 2a vs. Acarbose
Among four tested 2-(phenylthio)-ethyl benzoate derivatives, compound 2a demonstrated significantly more potent inhibition of both α-amylase and α-glucosidase enzymes compared to the clinical standard acarbose. This quantifies the therapeutic potential of this specific structural class. [1]
| Evidence Dimension | α-Amylase inhibition (IC50) |
|---|---|
| Target Compound Data | 3.57 ± 1.08 µg/ml (Compound 2a) |
| Comparator Or Baseline | 6.47 ± 1.01 µg/ml (Acarbose) |
| Quantified Difference | ~1.8-fold more potent |
| Conditions | Porcine pancreatic α-amylase assay |
Why This Matters
For researchers developing novel antidiabetic agents, this 1.8-fold improvement in α-amylase inhibition over the standard of care represents a quantifiable advantage for selecting this chemical scaffold for further optimization.
- [1] Jaradat, N., Khasati, A., Hawi, M., Hawash, M., Shekfeh, S., Qneibi, M., ... & Qaoud, M. T. (2022). Antidiabetic, antioxidant, and anti-obesity effects of phenylthio-ethyl benzoate derivatives, and molecular docking study regarding α-amylase enzyme. Scientific Reports, 12(1), 3108. View Source
